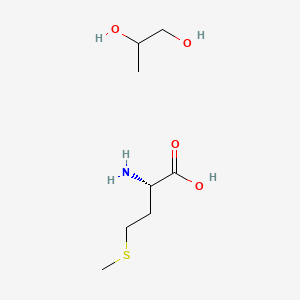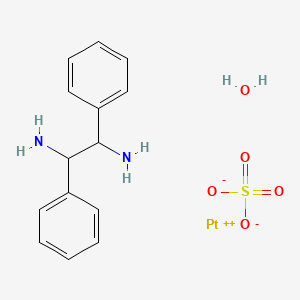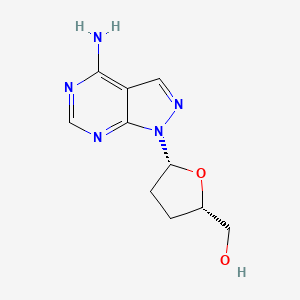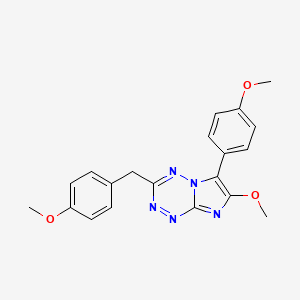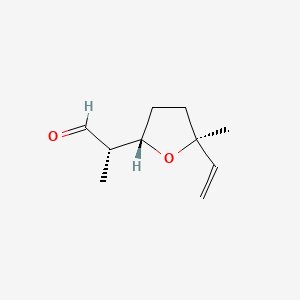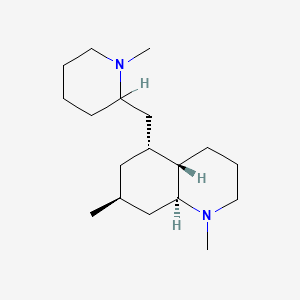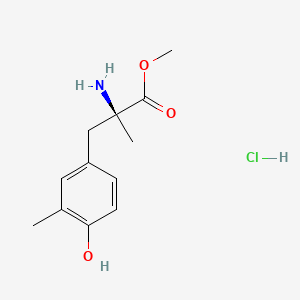
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride typically involves the esterification of tyrosine with methanol in the presence of trimethylchlorosilane. This method is efficient and yields high purity products . The reaction is carried out at room temperature, making it a convenient and straightforward process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for tyrosine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.
Pathways Involved: It affects the catecholamine biosynthetic pathway by inhibiting tyrosine hydroxylase, leading to reduced production of catecholamines like dopamine and norepinephrine.
Comparison with Similar Compounds
- Tyrosine methyl ester hydrochloride
- Alpha-methyltyrosine methyl ester hydrochloride
- L-tyrosine methyl ester hydrochloride
Comparison:
- Tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, making it less stable and less effective as a prodrug.
- Alpha-methyltyrosine methyl ester hydrochloride: Shares the alpha-methyl modification but differs in the position of the methyl group, affecting its interaction with enzymes.
- L-tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, resulting in different chemical properties and reactivity .
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride stands out due to its unique structural modifications, which enhance its stability and effectiveness in various applications.
Properties
CAS No. |
13265-01-5 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3;/h4-6,14H,7,13H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
ZWBVPAVQVBYURF-YDALLXLXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@](C)(C(=O)OC)N)O.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


